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Compound of Interest

Compound Name: N-(3-aminopropyl)acetamide

Cat. No.: B130360 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
N-(3-aminopropyl)acetamide, also known as N-acetyl-1,3-propanediamine, is a chemical

compound of interest in various research and development sectors. Its structure, featuring both

a primary amine and an amide functional group, makes it a versatile building block in organic

synthesis and a subject of study in biological systems. This technical guide provides a

comprehensive overview of the spectroscopic data for N-(3-aminopropyl)acetamide, focusing

on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS). Detailed experimental protocols for acquiring these spectra are also

presented to aid in the characterization of this and structurally related molecules.

Chemical Structure and Properties
IUPAC Name: N-(3-aminopropyl)acetamide

Synonym: N-Acetyl-1,3-propanediamine[1]

CAS Number: 4078-13-1[1]

Molecular Formula: C₅H₁₂N₂O[1]

Molecular Weight: 116.16 g/mol [1]
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Structure:

Spectroscopic Data
A thorough search of scientific literature and chemical databases indicates that while predicted

mass spectrometry data is available, detailed experimental ¹H NMR, ¹³C NMR, and IR

spectroscopic data for N-(3-aminopropyl)acetamide are not readily found in publicly

accessible, peer-reviewed sources. The following sections provide expected spectral

characteristics based on the compound's structure and data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

2.1.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of N-(3-aminopropyl)acetamide is expected to show distinct

signals for the different types of protons present in the molecule. The chemical shifts are

influenced by the electron-withdrawing effects of the nitrogen and oxygen atoms.

Protons
Predicted Chemical
Shift (ppm)

Multiplicity Integration

CH₃-C=O ~1.9 - 2.1 Singlet 3H

-NH-C=O ~7.5 - 8.5 Broad Triplet 1H

-C(=O)NH-CH₂- ~3.1 - 3.3 Quartet 2H

-CH₂-CH₂-CH₂- ~1.6 - 1.8 Quintet 2H

-CH₂-NH₂ ~2.7 - 2.9 Triplet 2H

-NH₂ ~1.5 - 2.5 Broad Singlet 2H

2.1.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the different carbon environments within

the molecule.
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Carbon Atom Predicted Chemical Shift (ppm)

CH₃-C=O ~23

-C(=O)NH-CH₂- ~37

-CH₂-CH₂-CH₂- ~30

-CH₂-NH₂ ~40

-C=O ~172

Infrared (IR) Spectroscopy (Predicted)
IR spectroscopy is used to identify the functional groups present in a molecule based on their

vibrational frequencies.

Functional Group Vibration
Expected
Wavenumber
(cm⁻¹)

Intensity

N-H (Amine) Stretch 3400 - 3250
Medium (two bands

for primary amine)

N-H (Amide) Stretch 3350 - 3180 Medium

C-H (Alkyl) Stretch 2950 - 2850 Medium to Strong

C=O (Amide I) Stretch 1680 - 1630 Strong

N-H (Amine) Bend 1650 - 1580 Medium

N-H (Amide II) Bend 1570 - 1515 Medium

C-N Stretch 1250 - 1020 Medium to Weak

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, allowing for the determination of the molecular weight and elemental
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composition. Predicted mass spectrometry data for various adducts of N-(3-
aminopropyl)acetamide is available.

Adduct Predicted m/z

[M+H]⁺ 117.10224

[M+Na]⁺ 139.08418

[M+K]⁺ 155.05812

[M-H]⁻ 115.08768

Experimental Protocols
The following are detailed methodologies for the key experiments cited, adaptable for the

characterization of N-(3-aminopropyl)acetamide.

NMR Spectroscopy
3.1.1. Sample Preparation

Weigh approximately 5-10 mg of N-(3-aminopropyl)acetamide.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Deuterated

Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), or Deuterium Oxide (D₂O)) in a clean,

dry NMR tube.

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative

analysis or precise chemical shift referencing is required.

3.1.2. Data Acquisition

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to achieve homogeneity.

For ¹H NMR:

Acquire the spectrum using a standard one-pulse sequence.

Typical spectral width: -2 to 12 ppm.

Number of scans: 8-16 for a good signal-to-noise ratio.

Relaxation delay: 1-5 seconds.

For ¹³C NMR:

Acquire the spectrum using a proton-decoupled pulse sequence.

Typical spectral width: 0 to 200 ppm.

A higher number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Relaxation delay: 2-5 seconds.

3.1.3. Data Processing

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Perform phase and baseline corrections.

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Reference the chemical shifts to the solvent or internal standard signal.

Infrared (IR) Spectroscopy
3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.
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Record a background spectrum of the clean, empty ATR crystal.

Place a small drop of liquid N-(3-aminopropyl)acetamide directly onto the ATR crystal.

Acquire the sample spectrum.

3.2.2. Data Acquisition

Set the spectral range typically from 4000 to 400 cm⁻¹.

Select an appropriate number of scans (e.g., 16-32) to obtain a good quality spectrum.

The instrument software will automatically subtract the background spectrum from the

sample spectrum.

Mass Spectrometry (LC-MS)
3.3.1. Sample Preparation

Prepare a dilute solution of N-(3-aminopropyl)acetamide in a suitable solvent compatible

with liquid chromatography and mass spectrometry (e.g., methanol, acetonitrile, or water

with a small amount of formic acid or ammonium acetate to promote ionization). A typical

concentration is in the range of 1-10 µg/mL.

Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

3.3.2. Liquid Chromatography (LC) Conditions

Column: A C18 reversed-phase column is commonly used for the separation of polar

compounds like polyamines.

Mobile Phase: A gradient elution is often employed, starting with a high percentage of

aqueous solvent (e.g., water with 0.1% formic acid) and increasing the percentage of organic

solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

Injection Volume: 1-10 µL.
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3.3.3. Mass Spectrometry (MS) Conditions

Ionization Source: Electrospray ionization (ESI) is well-suited for polar and thermally labile

molecules like N-(3-aminopropyl)acetamide. Positive ion mode ([M+H]⁺) is typically used

for amines.

Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.

Scan Range: A scan range of m/z 50-500 is generally sufficient to observe the molecular ion

and key fragments.

Data Acquisition: Acquire data in full scan mode to detect all ions within the specified range.

For targeted analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM)

can be used for higher sensitivity and specificity.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic identification and

characterization of a compound like N-(3-aminopropyl)acetamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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